

1H NMR and 13C NMR analysis of Cyclohexanone oxime for structural confirmation.

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Compound of Interest

Compound Name: Cyclohexanone oxime

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Structural Elucidation of Cyclohexanone Oxime: A Comparative NMR Analysis

A definitive guide to the structural confirmation of **cyclohexanone oxime** utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related cyclic compounds, detailed experimental protocols, and a visual workflow for clarity.

The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. For cyclic organic molecules such as **cyclohexanone oxime**, a key intermediate in the production of nylon-6, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide presents a comprehensive ¹H and ¹³C NMR analysis of **cyclohexanone oxime**, offering a direct comparison with its precursor, cyclohexanone, and other alicyclic oximes to support its structural verification.

Comparative ¹H and ¹³C NMR Data

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the protons and carbon atoms, respectively. The conversion of the carbonyl

group in cyclohexanone to an oxime group in **cyclohexanone oxime** results in characteristic changes in these chemical shifts, providing clear evidence of the transformation.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of **cyclohexanone oxime** in deuterated chloroform (CDCl₃) displays distinct signals corresponding to the different sets of protons in the molecule. The protons on the carbon atoms alpha to the C=N bond (C2 and C6) are deshielded and appear at a lower field compared to the other methylene protons. A broad signal corresponding to the hydroxyl proton of the oxime group is also typically observed at a downfield chemical shift.[1][2]

Compound	Functional Group	Proton Environment	Chemical Shift (δ , ppm)
Cyclohexanone Oxime	Oxime	-OH	~8.9
α -CH ₂ (C2, C6)		~2.50, ~2.22	
β , γ -CH ₂ (C3, C4, C5)		~1.74 - 1.55	
Cyclohexanone	Ketone	α -CH ₂ (C2, C6)	~2.3
		β , γ -CH ₂ (C3, C4, C5)	~1.9, ~1.7

Table 1: Comparative ¹H NMR chemical shifts of **Cyclohexanone Oxime** and Cyclohexanone. Data compiled from various sources.[1][2]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides further confirmation of the structure. The most significant change from cyclohexanone to **cyclohexanone oxime** is the chemical shift of the carbon atom of the C=NOH group (C1), which appears at a significantly different position compared to the carbonyl carbon of cyclohexanone. The chemical shifts of the other carbon atoms in the ring are also affected by the change in the functional group.[2][3][4][5]

Compound	C1 (C=X)	C2, C6	C3, C5	C4
Cyclohexanone Oxime	~160.9	~33.2, ~26.7	~25.6, ~24.8	~24.4
Cyclohexanone	~212.4	~42.0	~27.1	~25.3
Cyclopentanone Oxime	~165.5	~31.0	~25.2	
Cycloheptanone Oxime	~163.0	~35.0, ~29.5	~28.0, ~27.0	~26.5

Table 2: Comparative ^{13}C NMR chemical shifts (δ , ppm) of **Cyclohexanone Oxime** and related cyclic compounds. Data compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The data clearly illustrates the significant upfield shift of the C1 carbon upon conversion from a ketone to an oxime, a key diagnostic feature for structural confirmation. The comparison with other cyclic oximes demonstrates a consistent trend in the chemical shift of the C=NOH carbon.

Experimental Workflow for NMR Analysis

The process of structural confirmation using NMR follows a systematic workflow, from sample preparation to final data interpretation.

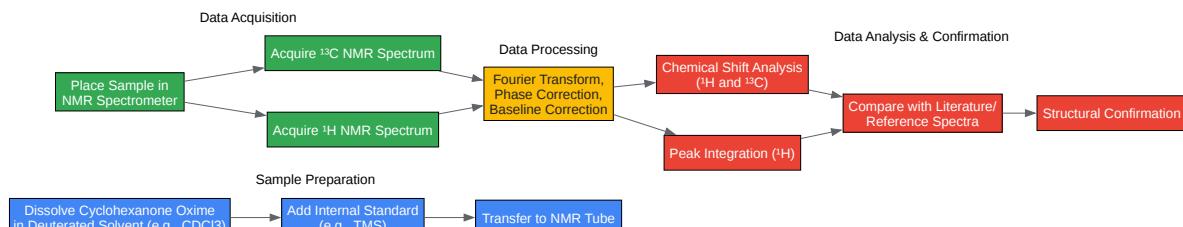
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Fig. 1: Workflow for the structural confirmation of **cyclohexanone oxime** using NMR spectroscopy.

Experimental Protocol

A standard protocol for obtaining ¹H and ¹³C NMR spectra of **cyclohexanone oxime** is detailed below.

1. Sample Preparation:

- Weigh approximately 10-20 mg of **cyclohexanone oxime**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ^{13}C isotope.

3. Data Processing and Analysis:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Perform phase and baseline corrections to ensure accurate peak representation.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- For the ^1H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

- For both spectra, identify the chemical shifts of all peaks and compare them to the expected values and data from reference compounds to confirm the structure of **cyclohexanone oxime**.

This comprehensive NMR analysis, supported by comparative data and a clear experimental framework, provides robust evidence for the structural confirmation of **cyclohexanone oxime**, a critical step in ensuring its purity and suitability for its intended applications in research and industry.

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